molecular formula C17H20N2O4S B4627098 5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No. B4627098
M. Wt: 348.4 g/mol
InChI Key: MYCHVTZDSOYXJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multi-step chemical processes, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate related to the compound of interest, was achieved from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% (Wang Yu, 2008). Another example includes the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a precursor for various pharmacologically active compounds, achieved in four steps from commercially available materials with a 59% overall yield (Miroslav Murár et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives showcases key functional groups responsible for their biological activity and chemical behavior. Crystallographic studies provide insights into the molecular configuration, bond lengths, and angles, crucial for understanding the compound's interaction with biological targets. Although specific data on “5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide” were not found, related studies on similar sulfonamides emphasize the importance of the sulfonamide group and aromatic systems in determining the molecular geometry and potential binding mechanisms (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

Sulfonamides, including “5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide,” undergo various chemical reactions, reflecting their reactivity and potential for chemical modifications. These reactions include sulfonation, nitration, and coupling reactions, pivotal for synthesizing derivatives with enhanced or specific biological activities. The chemodiversity of sulfonamides allows for the exploration of new pharmacological properties through structural modifications (Youwei Xu et al., 2018).

Scientific Research Applications

Structure Analysis and Solid State Studies

  • The structural characteristics of related compounds, such as glibenclamide, which shares a similar benzamide structure, have been studied both in solution and in solid states using techniques like NMR spectroscopy and theoretical calculations. This type of research aids in understanding the physical and chemical properties of these compounds (Sanz et al., 2012).

Radiolabeling and Imaging Applications

  • Derivatives of similar structures have been used in radiolabeling for imaging purposes. For instance, compounds like [11C]L-159,884, which include a benzamide structure, have been developed for angiotensin II, AT1 receptor imaging. This demonstrates the compound's potential in diagnostic imaging and therapeutic monitoring (Hamill et al., 1996).

Anticancer Applications

  • Phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to the given compound, have been synthesized and shown potent cytotoxic activity against various cancer cell lines. This indicates the potential use of such compounds in cancer treatment (Ravichandiran et al., 2019).

Microbial Metabolism and Environmental Impact

  • Studies on microbial degradation pathways of sulfonamide antibiotics, which share structural similarities with the compound , reveal important insights into environmental impacts and resistance propagation (Ricken et al., 2013).

Drug Development and Pharmacology

  • The compound's structure is a key fragment in various pharmacologically active agents, especially in protein kinase inhibitors or enzyme modulators. Its role in the synthesis and mechanism of action of drugs targeting receptors like VEGFR2 underlines its importance in drug development (Murár et al., 2013).

Synthesis and Characterization in Chemistry

  • Synthesis techniques for derivatives, like the preparation of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, contribute to understanding the chemical properties and potential applications of these compounds (Wang Yu, 2008).

properties

IUPAC Name

5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-12-7-5-6-8-15(12)19-24(21,22)13-9-10-16(23-3)14(11-13)17(20)18-2/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCHVTZDSOYXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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